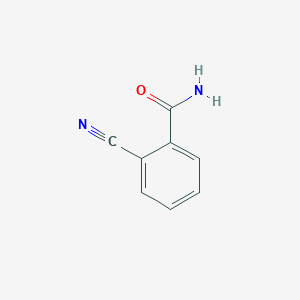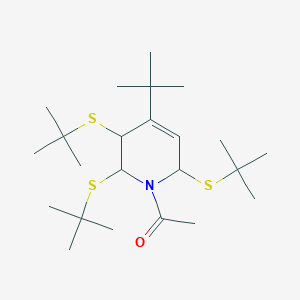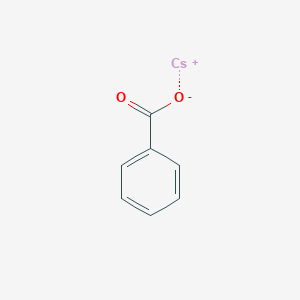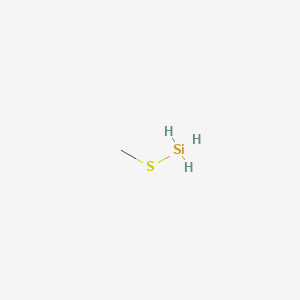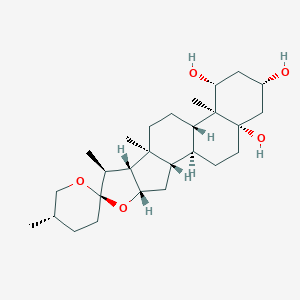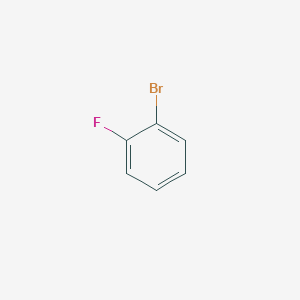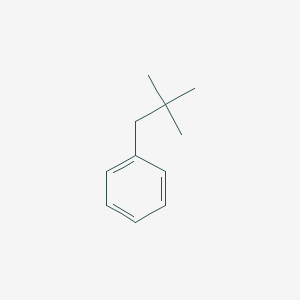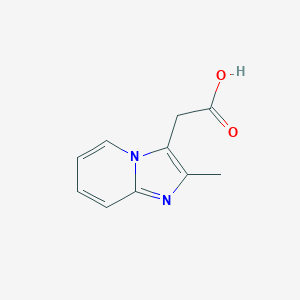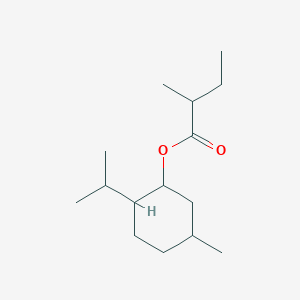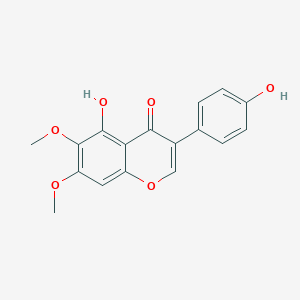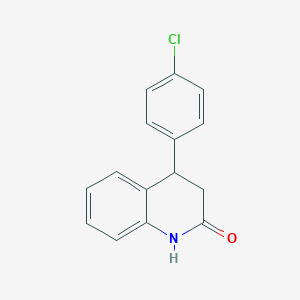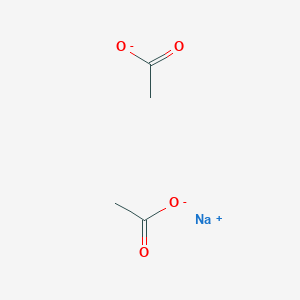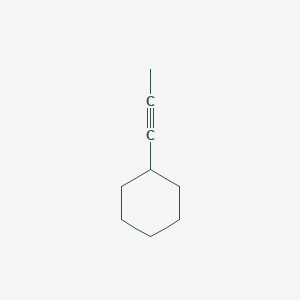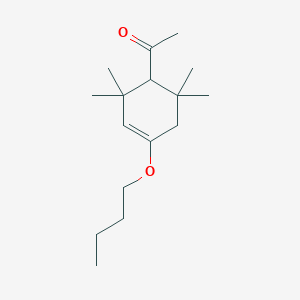
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one, also known as KAA-2, is a synthetic compound that belongs to the family of cyclohexenones. It has garnered the attention of researchers due to its potential applications in various scientific fields.
Mécanisme D'action
The exact mechanism of action of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been shown to activate certain pathways that lead to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and DNA. It has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful chemicals in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in lab experiments is its specificity. It has been shown to have a high degree of specificity for certain enzymes and proteins, which can make it a valuable tool for studying their functions. However, one of the limitations of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is its potential toxicity. Studies have shown that high doses of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one can be toxic to cells and can cause cell death.
Orientations Futures
There are several future directions for the study of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in cancer treatment. Another area of interest is its potential as a tool for studying the functions of certain enzymes and proteins. Future studies may focus on identifying the specific targets of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one and elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one involves several steps, including the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl acetoacetate to form 4-tert-butyl-2,6-dimethylphenol ethyl acetoacetate, which is then reacted with cyclohexanone to produce 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone. The final step involves the reaction of 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone with butyl bromide to form 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one.
Applications De Recherche Scientifique
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that can prevent the spread of cancer.
Propriétés
Numéro CAS |
16556-52-8 |
|---|---|
Nom du produit |
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one |
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
1-(4-butoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C16H28O2/c1-7-8-9-18-13-10-15(3,4)14(12(2)17)16(5,6)11-13/h10,14H,7-9,11H2,1-6H3 |
Clé InChI |
CEFRLRCVISSIDU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
SMILES canonique |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Autres numéros CAS |
16556-52-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



